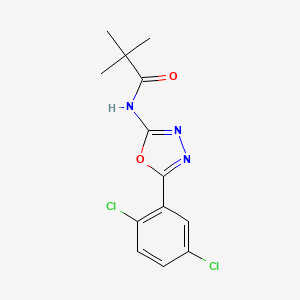

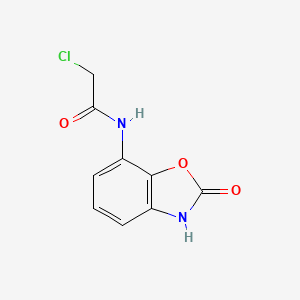

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

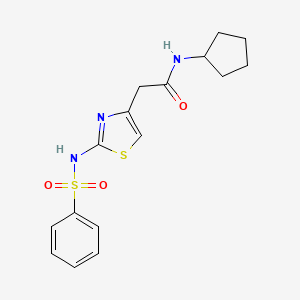

The synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including compounds with antitubercular activity, has been reported. These compounds were synthesized through a multi-step process involving the conversion of aromatic acids into esters, then hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. The final step involved stirring these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH to obtain the target compounds. The most promising lead molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv (MTB) .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (^1H-NMR), infrared spectroscopy (IR), and mass spectrometry. These methods provided detailed information about the molecular framework and functional groups present in the compounds, ensuring the accuracy of the synthesized structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives were carefully designed to introduce the 1,3,4-oxadiazole moiety, which is known for its biological activity. The reactions proceeded through the formation of intermediates such as esters and hydrazides, followed by cyclization to form the oxadiazole ring. The final step involved a nucleophilic substitution reaction to attach the N-(2-methoxy-5-chlorophenyl) group to the oxadiazole ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide were not detailed in the provided papers, the general properties of the 1,3,4-oxadiazole derivatives can be inferred. These compounds typically exhibit good stability and have shown significant biological activity, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). The presence of substituents such as chlorophenyl groups can further influence the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Several derivatives of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide have been synthesized and evaluated for their anticancer activities. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides with the core 1,3,4-oxadiazole structure, demonstrating moderate to excellent anticancer activity across various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activities

Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antimycobacterial activity, identifying compounds with promising activity against Mycobacterium tuberculosis, indicating potential for further development as antitubercular agents (Nayak et al., 2016).

Cystic Fibrosis Therapy

Research by Yu et al. (2008) identified N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, showcasing the compound's potential in cystic fibrosis therapy (Yu et al., 2008).

Enzyme Inhibition Studies

Pflégr et al. (2022) investigated 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase, which are important for treating conditions like dementias and myasthenia gravis. These compounds exhibited moderate dual inhibition, highlighting their potential as therapeutic agents (Pflégr et al., 2022).

Nematocidal Activity

A study by Liu et al. (2022) on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting these compounds as promising leads for nematicide development (Liu et al., 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins . The N-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged .

Mode of Action

The compound interacts with its target, Methionine aminopeptidase, and inhibits its function . This inhibition disrupts the normal process of protein synthesis, leading to changes in the cellular functions .

Biochemical Pathways

The affected pathway is the protein synthesis pathway. By inhibiting Methionine aminopeptidase, the compound prevents the removal of the N-terminal methionine from nascent proteins . This alteration can affect the downstream effects of protein synthesis, potentially leading to changes in cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the disruption of protein synthesis . By inhibiting Methionine aminopeptidase, the compound can alter the structure of newly synthesized proteins, potentially affecting their function .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, in the case of mycobacteria, the thick, waxy, hydrophobic cell envelope or efflux pumps can decrease the drug concentration inside the cytoplasm . This can affect the compound’s ability to reach its target and exert its effects .

Eigenschaften

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-13(2,3)11(19)16-12-18-17-10(20-12)8-6-7(14)4-5-9(8)15/h4-6H,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGSHSRIUHREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)